3-(Bromomethyl)-3-(2-methoxyethyl)oxolane
Description
The compound 3-(Bromomethyl)-3-(2-methoxyethyl)oxolane is a brominated derivative of oxolane (tetrahydrofuran, THF) with a branched structure featuring both bromomethyl and 2-methoxyethyl substituents at the 3-position of the oxolane ring. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing bromine atom and the ether functionality of the methoxyethyl group. Instead, closely related brominated oxolane and dioxolane derivatives are discussed below, enabling inferential comparisons.
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(2-methoxyethyl)oxolane |
InChI |
InChI=1S/C8H15BrO2/c1-10-4-2-8(6-9)3-5-11-7-8/h2-7H2,1H3 |
InChI Key |
HDAUOOGHPWTHEF-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCOC1)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of analogous compounds, derived from the evidence:
Structural and Functional Differences
3-(Bromomethyl)oxolane (CAS 165253-29-2) A monocyclic oxolane with a single bromomethyl group. Exhibits moderate polarity (density 1.447) and a boiling point of 183°C, making it suitable for reactions requiring moderate temperatures . Reactivity: The bromine atom facilitates SN2 reactions, enabling use in alkylation or cross-coupling processes.
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2) A dioxolane ring fused with a brominated aromatic group.
2-Methyl-2-ethyl-1,3-dioxolane (CAS 126-39-6) Non-halogenated dioxolane with alkyl substituents. Lacks bromine’s electrophilic reactivity; primarily used as a solvent or monomer for polyethers .
Bicyclic Brominated Analogs (e.g., ) The 6-oxabicyclo[3.1.0]hexane framework introduces steric strain, altering reaction pathways compared to monocyclic oxolanes. The methoxymethyl group may enhance solubility in polar aprotic solvents .
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